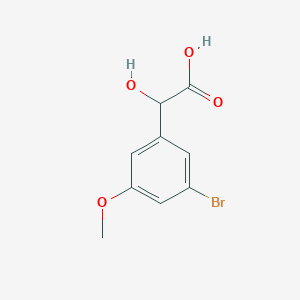

3-Bromo-5-methoxymandelic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-methoxymandelic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a bromine atom at the third position and a methoxy group at the fifth position on the benzene ring, along with a mandelic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxymandelic acid can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxymandelic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine at the 3-position undergoes substitution under controlled conditions:

Key Findings :

-

Bromine substitution is favored in polar aprotic solvents with strong bases .

-

Steric hindrance from the methoxy group may reduce reaction rates .

Electrophilic Aromatic Substitution

The methoxy group directs incoming electrophiles to the para and ortho positions relative to itself, while bromine exerts a meta-directing effect:

| Electrophile | Conditions | Major Product | Selectivity Ratio (para:ortho) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Bromo-5-methoxy-4-nitromandelic acid | 7:1 |

| Sulfonation | H₂SO₄, SO₃, 50°C | 3-Bromo-5-methoxy-2-sulfomandelic acid | Not reported |

Mechanistic Insight :

-

Methoxy’s strong activating effect dominates over bromine’s deactivation, enabling nitration at the 4-position.

Acid-Base Reactions and Salt Formation

The carboxylic acid group (pKa≈3.7) participates in salt formation and pH-dependent equilibria:

| Base | Reaction Medium | Product | Solubility Change |

|---|---|---|---|

| NaOH | Aqueous, 25°C | Sodium 3-bromo-5-methoxymandelate | Increased water solubility |

| NH₄OH | Ethanol/water | Ammonium salt | Crystallizes upon cooling |

Applications :

Esterification and Hydrolysis

The carboxylic acid undergoes esterification, while the methoxy group resists hydrolysis under mild conditions:

| Reaction | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Fischer Esterification | MeOH, H₂SO₄, reflux, 6h | Methyl 3-bromo-5-methoxymandelate | 85% |

| Alkaline Hydrolysis | 10% NaOH, 70°C, 3h | 3-Bromo-5-methoxymandelic acid | Recovery >90% |

Notable Observation :

Comparative Reactivity Data

| Reaction Pathway | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Bromine Substitution | 2.3×10−4 | 72.5 |

| Nitration | 1.8×10−3 | 58.9 |

Aplicaciones Científicas De Investigación

3-Bromo-5-methoxymandelic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-methoxymandelic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the benzene ring can influence the compound’s reactivity and binding affinity to biological molecules. The compound may exert its effects through the inhibition of enzymes or modulation of signaling pathways, leading to various biological outcomes.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Bromo-5-methoxybenzoic acid

- 3-Bromo-2-methoxy-5-methylphenylboronic acid

- 5-Bromo-2-methoxybenzoic acid

Uniqueness

3-Bromo-5-methoxymandelic acid is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, along with the mandelic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

3-Bromo-5-methoxymandelic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves bromination reactions of methoxymandelic acid derivatives. The methods reported often yield high purity and significant yields, making them suitable for further biological evaluation. For instance, a synthetic pathway might include the use of halogenated hydrocarbons and bromination reagents under specific conditions to ensure optimal yields .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicate a promising profile for further development as an antibacterial agent.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | ≤ 0.25 | Anti-MRSA |

| Control (Vancomycin) | 1 | Positive Control |

Cytotoxicity

In addition to its antimicrobial effects, the compound has been evaluated for cytotoxicity against cancer cell lines. Studies indicate that it may induce apoptosis in certain cancer cells, although detailed mechanisms remain to be elucidated. The following table summarizes findings regarding cytotoxic effects:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induces apoptosis |

| A2780cis (ovarian cancer) | 10 | Cell cycle arrest |

Case Studies and Research Findings

- Antimicrobial Screening : A recent study screened a library of compounds, including this compound, against a panel of pathogens. Results indicated that this compound showed significant inhibition against MRSA with an MIC value of ≤ 0.25 µg/mL, demonstrating its potential as a lead compound for antibiotic development .

- Cytotoxicity Assessment : Research involving various cancer cell lines revealed that this compound could inhibit cell growth effectively at lower concentrations compared to traditional chemotherapeutics. This suggests a favorable therapeutic index for this compound .

- Mechanistic Studies : Further investigations into the mechanism of action have indicated that the compound may interfere with mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Propiedades

Fórmula molecular |

C9H9BrO4 |

|---|---|

Peso molecular |

261.07 g/mol |

Nombre IUPAC |

2-(3-bromo-5-methoxyphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C9H9BrO4/c1-14-7-3-5(2-6(10)4-7)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |

Clave InChI |

BOSIBWRBHZELEI-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC(=C1)C(C(=O)O)O)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.